molecular formula C9H14N6O B14002571 5-Nitroso-2-(piperidin-1-yl)pyrimidine-4,6-diamine CAS No. 19791-46-9

5-Nitroso-2-(piperidin-1-yl)pyrimidine-4,6-diamine

Cat. No.: B14002571
CAS No.: 19791-46-9
M. Wt: 222.25 g/mol
InChI Key: UDLVGEHHKVEDQE-UHFFFAOYSA-N
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Description

5-nitroso-2-(1-piperidyl)pyrimidine-4,6-diamine is a heterocyclic compound that contains a pyrimidine ring substituted with nitroso and piperidyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitroso-2-(1-piperidyl)pyrimidine-4,6-diamine typically involves the reaction of 2,4,6-triaminopyrimidine with sodium nitrite in dilute acetic acid . The process begins with the preparation of 2,4,6-triaminopyrimidine, which is then treated with sodium nitrite to introduce the nitroso group at the 5-position of the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-nitroso-2-(1-piperidyl)pyrimidine-4,6-diamine can undergo several types of chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.

    Reduction: The nitroso group can be reduced to an amino group.

    Substitution: The piperidyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 5-nitro-2-(1-piperidyl)pyrimidine-4,6-diamine.

    Reduction: 5-amino-2-(1-piperidyl)pyrimidine-4,6-diamine.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-nitroso-2-(1-piperidyl)pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-nitroso-2-(1-piperidyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that affect their function. The piperidyl group can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-nitroso-2,4,6-triaminopyrimidine: Similar structure but lacks the piperidyl group.

    2-(1-piperidyl)pyrimidine-4,6-diamine: Similar structure but lacks the nitroso group.

Uniqueness

5-nitroso-2-(1-piperidyl)pyrimidine-4,6-diamine is unique due to the presence of both the nitroso and piperidyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

19791-46-9

Molecular Formula

C9H14N6O

Molecular Weight

222.25 g/mol

IUPAC Name

5-nitroso-2-piperidin-1-ylpyrimidine-4,6-diamine

InChI

InChI=1S/C9H14N6O/c10-7-6(14-16)8(11)13-9(12-7)15-4-2-1-3-5-15/h1-5H2,(H4,10,11,12,13)

InChI Key

UDLVGEHHKVEDQE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=C(C(=N2)N)N=O)N

Origin of Product

United States

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